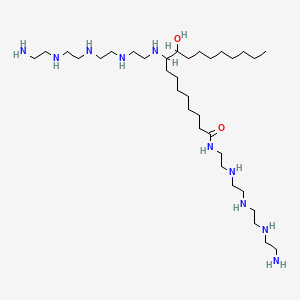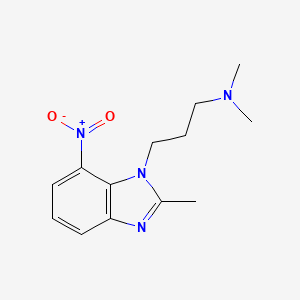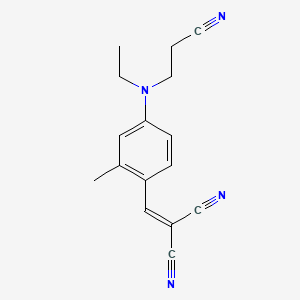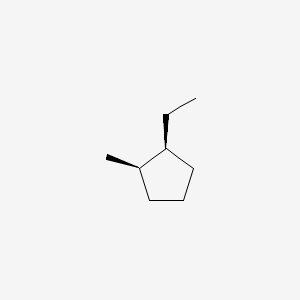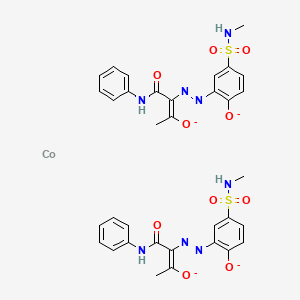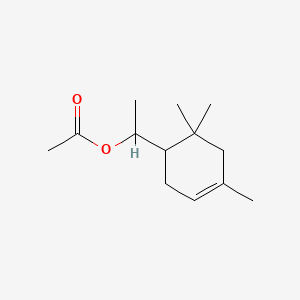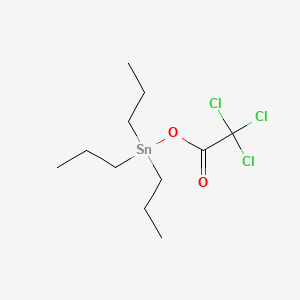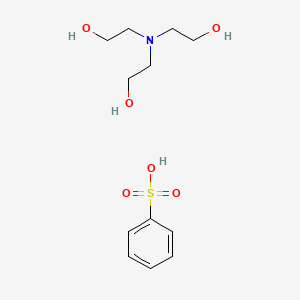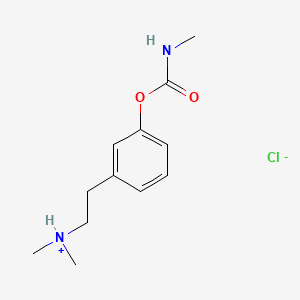
Carbamic acid, methyl-, 3-(2-(dimethylamino)ethyl)phenyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, methyl-, 3-(2-(dimethylamino)ethyl)phenyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which contributes to its specific properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 3-(2-(dimethylamino)ethyl)phenyl ester, hydrochloride typically involves the reaction of carbamic acid derivatives with appropriate reagents. One common method is the reaction of methyl carbamate with 3-(2-(dimethylamino)ethyl)phenol in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or supercritical carbon dioxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and advanced purification techniques like crystallization and chromatography is also common in industrial settings .
化学反应分析
Types of Reactions
Carbamic acid, methyl-, 3-(2-(dimethylamino)ethyl)phenyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under anhydrous conditions.
Substitution: Halogens, alkylating agents; often carried out in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
科学研究应用
Carbamic acid, methyl-, 3-(2-(dimethylamino)ethyl)phenyl ester, hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用机制
The mechanism of action of carbamic acid, methyl-, 3-(2-(dimethylamino)ethyl)phenyl ester, hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The compound’s structure allows it to bind to active sites on proteins, altering their function and leading to specific biological effects .
相似化合物的比较
Similar Compounds
Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl ester: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Phenol, 2-(1-methylethyl)-, methylcarbamate: Another related compound with distinct properties and uses.
Uniqueness
Carbamic acid, methyl-, 3-(2-(dimethylamino)ethyl)phenyl ester, hydrochloride is unique due to its specific molecular arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its wide range of applications make it a valuable compound in scientific research and industry .
属性
CAS 编号 |
63982-33-2 |
|---|---|
分子式 |
C12H19ClN2O2 |
分子量 |
258.74 g/mol |
IUPAC 名称 |
dimethyl-[2-[3-(methylcarbamoyloxy)phenyl]ethyl]azanium;chloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-13-12(15)16-11-6-4-5-10(9-11)7-8-14(2)3;/h4-6,9H,7-8H2,1-3H3,(H,13,15);1H |
InChI 键 |
XRMNMXJKXAATEK-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)OC1=CC=CC(=C1)CC[NH+](C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



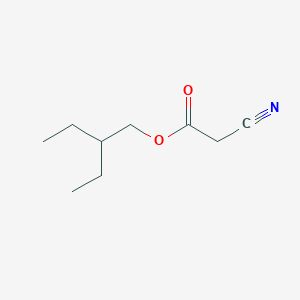
![N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]](/img/structure/B13779378.png)
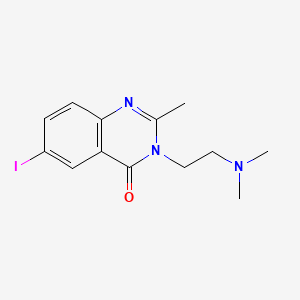
![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
